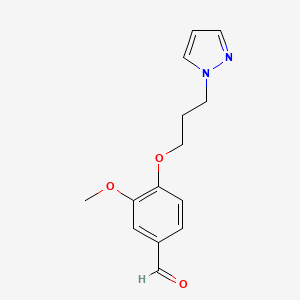

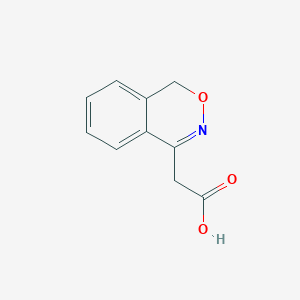

![molecular formula C25H19FN4O3 B12295135 7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMG-8718 es un fármaco de molécula pequeña desarrollado por Amgen, Inc. Es un inhibidor potente, selectivo y de administración oral de la enzima convertidora de la proteína precursora amiloide 1 del sitio beta (BACE1). BACE1 es una aspartil proteasa involucrada en la producción de péptidos beta-amiloide, que están implicados en la patología de la enfermedad de Alzheimer. Al inhibir BACE1, AMG-8718 tiene como objetivo reducir la formación de placas beta-amiloide en el cerebro, ofreciendo potencialmente un enfoque terapéutico para la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AMG-8718 implica múltiples pasos, incluida la formación de un núcleo de oxazolina espirocíclica. Los pasos clave incluyen:

Formación del núcleo de oxazolina espirocíclica: Esto implica la reacción de un derivado de cromeno-piridina con un precursor de oxazolina en condiciones específicas para formar la estructura espirocíclica.

Introducción del grupo fluoropiridinilo: Este paso implica la sustitución de un átomo de hidrógeno en el núcleo espirocíclico por un grupo fluoropiridinilo utilizando un agente fluorante adecuado.

Unión del grupo metiloxetanilo: Esto implica la adición de un grupo metiloxetanilo al núcleo espirocíclico a través de un enlace etinilo

Métodos de producción industrial

La producción industrial de AMG-8718 probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluiría:

Optimización de las condiciones de reacción: Ajustar la temperatura, la presión y las condiciones del disolvente para maximizar el rendimiento.

Procesos de purificación: Utilizar técnicas como cristalización, cromatografía y recristalización para lograr una alta pureza.

Escalabilidad: Asegurar que la ruta sintética sea escalable para la producción a gran escala

Análisis De Reacciones Químicas

Tipos de Reacciones

AMG-8718 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el grupo metiloxetanilo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo fluoropiridinilo.

Sustitución: El núcleo espirocíclico puede experimentar reacciones de sustitución, particularmente en el anillo de oxazolina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen agentes halogenantes y nucleófilos

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de AMG-8718. Estos derivados pueden tener diferentes propiedades farmacológicas y se pueden utilizar para futuras investigaciones .

Aplicaciones Científicas De Investigación

AMG-8718 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de BACE1 y sus efectos sobre la producción de beta-amiloide.

Biología: Se utiliza en modelos celulares y animales para estudiar el papel de BACE1 en la enfermedad de Alzheimer y otros trastornos neurodegenerativos.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento de la enfermedad de Alzheimer.

Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y análisis para la detección de la actividad de BACE1

Mecanismo De Acción

AMG-8718 ejerce sus efectos inhibiendo BACE1, una enzima involucrada en la escisión de la proteína precursora amiloide (APP) para producir péptidos beta-amiloide. Al inhibir BACE1, AMG-8718 reduce la producción de péptidos beta-amiloide, lo que potencialmente reduce la formación de placas amiloides en el cerebro. Los objetivos moleculares y las vías involucradas incluyen la enzima BACE1 y la vía amiloidogénica .

Comparación Con Compuestos Similares

Compuestos similares

LY2811376: Otro inhibidor de BACE1 con propiedades farmacológicas similares.

MK-8931 (Verubecestat): Un inhibidor de BACE1 que se ha investigado en ensayos clínicos para la enfermedad de Alzheimer.

E2609 (Elenbecestat): Un inhibidor de BACE1 con un mecanismo de acción similar

Singularidad de AMG-8718

AMG-8718 es único debido a su perfil equilibrado de potencia de BACE1, afinidad de unión hERG reducida y reconocimiento de la glicoproteína P. Este perfil equilibrado lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico para la enfermedad de Alzheimer .

Propiedades

Fórmula molecular |

C25H19FN4O3 |

|---|---|

Peso molecular |

442.4 g/mol |

Nombre IUPAC |

7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine |

InChI |

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30) |

Clave InChI |

GKKFBOARESVMBW-UHFFFAOYSA-N |

SMILES canónico |

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)